molecular formula C14H20O3 B8496588 2H-1-Benzopyran-6-ol, 3,4-dihydro-2-methoxy-2,5,7,8-tetramethyl- CAS No. 53209-24-8

2H-1-Benzopyran-6-ol, 3,4-dihydro-2-methoxy-2,5,7,8-tetramethyl-

Cat. No.: B8496588
CAS No.: 53209-24-8
M. Wt: 236.31 g/mol
InChI Key: KCTHYRRQQNMFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzopyran-6-ol, 3,4-dihydro-2-methoxy-2,5,7,8-tetramethyl- is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-1-Benzopyran-6-ol, 3,4-dihydro-2-methoxy-2,5,7,8-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-6-ol, 3,4-dihydro-2-methoxy-2,5,7,8-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

53209-24-8

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

2-methoxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C14H20O3/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,16-5)17-13/h15H,6-7H2,1-5H3

InChI Key

KCTHYRRQQNMFKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)OC)C(=C1O)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Concentrated sulfuric acid (0.8 mL) was added dropwise to a solution of trimethyl orthoformate (Aldrich, 48.5 g, 457.0 mmol) and trimethyl hydroquinone (Aldrich, 50.0 g, 328.5 mol) in methanol (200 mL), cooled by a water/ice bath. Methyl vinyl ketone (Aldrich, 46.05 g, 657.0 mmol) was added slowly (1.5 h) to the reaction mixture while the reaction mixture was cooled by an ice/water bath. A pasty slurry formed. The reaction mixture was allowed to come to ambient temperature and was stirred at ambient temperature for 48 h. The reaction mixture was diluted with diethyl ether (600 mL) and the resulting solution was extracted with water (2×200 mL) and saturated aqueous sodium bicarbonate (2×100 mL). The organic solution was dried (sodium sulfate) and concentrated in vacuo to give a tan solid. The solid was recrystallized from methanol to give 71.8 g (92.6%) of the desired product as a tan solid.
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
46.05 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
92.6%

Synthesis routes and methods II

Procedure details

In the manner described in Example 1, 3.80 g (25 mmol) samples of trimethylhydroquinone were treated in 25 ml of methanol, 5.0 ml of trimethyl orthoformate, and 0.10 ml of 36 N aqueous H2SO4 with 50 mmole portions of the following methyl vinyl ketone substitutes: a, 2-methoxybutadiene; b, 3-ketobutanol; c, 3,3-dimethoxybutene (contaminated with about 20 percent 2-methoxybutadiene); and d, 4-methoxy-2-butanone. The reactions were monitored by tlc. Reactions a,c and d were complete after 24 hr and were worked up and dried in the manner of Example 1 to give (±)-6-hydroxy-2-methoxy-2,5,7,8-tetramethylchroman. In reaction b, a>50 percent conversion to (±)-6-hydroxy-2-methoxy-2,5,7,8-tetramethylchroman was indicated by tlc.
Quantity
0 (± 1) mol
Type
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5 mL
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0.1 mL
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25 mL
Type
solvent
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Synthesis routes and methods III

Procedure details

A solution of 304.4 g. (2.0 mol) of trimethylhydroquinone in 1.2 liters of methanol and 300 ml. of trimethyl orthoformate was degassed, placed under N2 and cooled in an ice bath to 3 degrees centigrade. To the flask was added 5.0 ml. of concentrated aqueous sulfuric acid followed, dropwise over 3.0 hours, by 340 ml. (about 4.0 mol) of methyl vinyl ketone. The suspension was stirred without cooling for 44 hours. The mixture was worked up by extracting with diethyl ether, and washing with water, and saturated aqueous sodium bicarbonate and dried over sodium sulfate. The solvent was removed on a rotary evaporator at 30° to 50°C. to give (±)-6-hydroxy- 2-methoxy-2,5,7,8-tetramethylchroman as a light tan solid.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
4 mol
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution ob 304.4g. (2.0 mol) of trimethylhydroquinone in 1.2 liters of methanol and 300 ml. of trimethyl orthoformate was degassed, placed under N 2 and cooled in an ice bath to 3° centigrade. To the flask was added 5.0 ml. of concentrated aqueous sulfuric acid followed, dropwise over 3.0 hours, by 340 ml. (about 4.0 mol) of methyl vinyl ketone. The suspension was stirred without cooling for 44 hours. The mixture was worked up by extracting with diethyl ether, and washing with water, and saturated aqueous sodium bicarbonate and dried over sodium sulfate. The solvent was removed on a rotary evaporator at 30 to 50° centigrade to give (±)-6-hydroxy-2-methoxy-2,5,7,8-tetra-methylchroman as a light tan solid.
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Name
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Synthesis routes and methods V

Procedure details

In the manner described in Example 1, 3.80 g (25 mmol) samples of trimethylhydroquinone were treated in 25 ml of methanol, 5.0 ml of trimethyl orthoformate, and 0.10 ml of 36 N aqueous H 2 SO 4 with 50 mmole portions of the following methyl vinyl ketone substitutes: (a), 2-methoxybutadiene; (b), 3-ketobutanol, (c), 3,3-dimethoxybutene (contaminated with about 20 percent 2-methoxybutadiene); and (d), 4-methoxy-2 -butanone. The reactions were monitored by tlc. Reactions (a),(c) and (d) were complete after 24 hr and were worked up and dried in the manner of Example 1 to give (±)-6-hydroxy-2-methoxy-2,5,7,8 -tetramethylchroman. In reaction (b), a>50 percent conversion to (±)-6-hydroxy-2-methoxy-2,5,7,8-tetramethylchroman was indicated by tlc.
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